Bromo-PEG12-acid: Molecular Weight and Chain Length Comparison to Shorter and Longer Analogs
Bromo-PEG12-acid occupies a distinct middle ground in terms of PEG chain length. It is significantly larger than shorter-chain analogs like Bromo-PEG1-acid and Bromo-PEG8-acid, and correspondingly smaller than extended-chain versions like Bromo-PEG24-acid. This difference in size is not trivial; it translates directly into differences in conjugate hydrodynamic radius and solubility. For instance, the molecular weight of Bromo-PEG12-acid is 681.61 g/mol [1], which is 176.21 g/mol heavier than Bromo-PEG8-acid (505.4 g/mol) and 681 g/mol heavier than Bromo-PEG1-acid (presumed < 200 g/mol). This 35% increase in mass from the PEG8 to PEG12 analog provides a greater degree of steric shielding and aqueous solubility enhancement when conjugated to hydrophobic payloads or proteins.
| Evidence Dimension | Molecular Weight and PEG Chain Length |
|---|---|
| Target Compound Data | 681.61 g/mol; 12 ethylene glycol units (PEG12) |
| Comparator Or Baseline | Bromo-PEG1-acid: ~200 g/mol, 1 PEG unit; Bromo-PEG8-acid: 505.4 g/mol, 8 PEG units; Bromo-PEG24-acid: >1100 g/mol, 24 PEG units |
| Quantified Difference | +176.21 g/mol (+35%) vs. Bromo-PEG8-acid; +~480 g/mol vs. Bromo-PEG1-acid; ~-420 g/mol vs. Bromo-PEG24-acid. |
| Conditions | Calculated molecular weights based on chemical formulas. |
Why This Matters
Selecting the correct PEG length is crucial for optimizing the distance between functional moieties in a bioconjugate, directly impacting the formation of ternary complexes (e.g., in PROTACs) and the overall solubility of the final construct.
- [1] MedChemExpress. (n.d.). Bromo-PEG12-acid. Retrieved from https://www2.medchemexpress.com/bromo-peg12-acid.html View Source
